Adociasulfate-2

Description

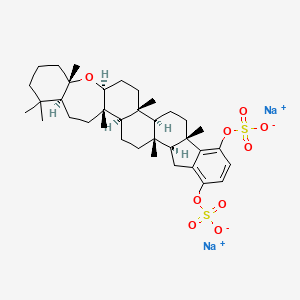

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H52Na2O9S2 |

|---|---|

Molecular Weight |

738.9 g/mol |

IUPAC Name |

disodium;[(1R,2S,5S,13S,14R,17R,18S,21S,26S,28S)-1,5,14,18,22,22,26-heptamethyl-7-sulfonatooxy-27-oxaheptacyclo[15.13.0.02,14.05,13.06,11.018,28.021,26]triaconta-6,8,10-trien-10-yl] sulfate |

InChI |

InChI=1S/C36H54O9S2.2Na/c1-31(2)15-8-16-36(7)25(31)11-18-34(5)27-12-17-33(4)26(32(27,3)20-14-29(34)43-36)13-19-35(6)28(33)21-22-23(44-46(37,38)39)9-10-24(30(22)35)45-47(40,41)42;;/h9-10,25-29H,8,11-21H2,1-7H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/t25-,26+,27+,28-,29-,32+,33+,34-,35-,36-;;/m0../s1 |

InChI Key |

LLFWGACFIWPWDA-TZYHAVDYSA-L |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@]4([C@@H]2CC[C@]5([C@H]4CC6=C(C=CC(=C65)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)(CC[C@@H]7[C@@](O3)(CCCC7(C)C)C)C.[Na+].[Na+] |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C4CCC5(C(C4(CCC3O2)C)CCC6(C5CC7=C(C=CC(=C76)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)C)C)C.[Na+].[Na+] |

Synonyms |

adociasulfate-2 AS-2 cpd |

Origin of Product |

United States |

Detailed Research Findings

Marine Sponge Sources and Taxonomy

This compound and other adociasulfates are primarily isolated from marine sponges, particularly those belonging to the family Chalinidae. pnas.orgmdpi.comresearchgate.net

A significant source of this compound is the marine sponge Haliclona species, which was formerly known as Adocia sp. rsc.orgnih.govresearchgate.netnih.govacs.org Several adociasulfates, including this compound, -4, and -6, have been isolated from Haliclona (aka Adocia) sp. collected from locations such as Palau. nih.govacs.org Other adociasulfates, such as Adociasulfates -1, -7, and -8, have also been reported from Adocia sp. figshare.comgrafiati.com

More recently, other sponge species have been identified as sources of adociasulfate derivatives. Cladocroce aculeata has yielded adociasulfate derivatives, specifically Adociasulfate-13 and Adociasulfate-14, along with Adociasulfate-8. pnas.orgresearchgate.netpnas.org

Haliclona species (formerly Adocia sp.)

Isolation Methodologies for this compound and Related Analogs

The isolation of adociasulfates from marine sponges typically involves extraction and various chromatographic techniques. For instance, the isolation of adociasulfates from Haliclona (aka Adocia) sp. from Palau involved extracting the frozen sponge with methanol. acs.org The methanolic extract was then fractionated using polymeric HP-20 resin. acs.org Further purification of fractions was achieved through chromatography on size exclusion TSK-HW-40 and reversed-phase HPLC. acs.org This process successfully yielded this compound, along with other adociasulfates and related compounds like adociaquinol. nih.govacs.org

A similar approach was used for isolating adociasulfates from Cladocroce aculeata, involving purification from the sponge extract. pnas.orgpnas.org

Structural Elucidation Paradigms for Sulfated Merotriterpenoids

The structural elucidation of sulfated merotriterpenoids like this compound relies heavily on spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govacs.orgacs.org

For this compound and other adociasulfates, the structures and relative stereochemistry have been determined through the interpretation of spectroscopic data. researchgate.netnih.govacs.org High-resolution mass spectrometry is crucial for determining the molecular formula. researchgate.netacs.org The presence of sulfate (B86663) groups is often indicated by characteristic stretching bands in the Infrared (IR) spectrum and specific fragmentation patterns in mass spectrometry. acs.org

NMR spectroscopy, including ¹H, ¹³C, and 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), is essential for assigning the positions of atoms and determining the connectivity and relative stereochemistry within the molecule. researchgate.netacs.org For example, HMBC and ROESY data were instrumental in determining the carbon skeleton and confirming the configurations of various groups in adociasulfate analogs. researchgate.net

The structures of adociasulfates are characterized as sulfated triterpenoid (B12794562) hydroquinone (B1673460) compounds. rsc.orgpnas.orgresearchgate.net They are considered a subfamily of sulfated triterpenoid hydroquinone compounds derived from marine sponges of the family Chalinidae. pnas.org These compounds are believed to be derived from hexaprenyl diphosphate (B83284) precursors, with variations in epoxidation patterns leading to the observed carbon skeletons. mdpi.com Proton-initiated cyclization of these precursors is proposed as a key step in their biosynthesis. mdpi.com

While detailed spectroscopic data for this compound itself were not extensively provided in the search results in a format suitable for a comprehensive data table here, the general approach to elucidating the structures of these sulfated merotriterpenoids involves a combination of high-resolution mass spectrometry for molecular formula determination and extensive NMR analysis to establish the planar structure and relative configuration. researchgate.netacs.orgacs.org

Biosynthetic Pathways and Biogenetic Hypotheses of Adociasulfates

Proposed Biogenetic Origin of Adociasulfate Scaffold

The core scaffold of adociasulfates is believed to originate from the coupling of an aromatic hydroquinone (B1673460) moiety with a hexaprenyl diphosphate (B83284) chain. researchgate.netnih.gov

Hydroquinone Hexaprenyl Diphosphate Precursors

All adociasulfates appear to be derived from a limited set of hydroquinone hexaprenyl diphosphate precursors. researchgate.netnih.gov These precursors consist of a hydroquinone unit prenylated with a C30 hexaprenyl diphosphate chain. The hexaprenyl diphosphate is a linear triterpene precursor, distinct from the squalene (B77637) precursor involved in the biosynthesis of most other triterpenes. nih.gov The aromatic hydroquinone prenyl acceptor can potentially be derived from pathways involving tyrosine metabolism or polyketides, although the specific route in adociasulfate biosynthesis is not fully elucidated. nih.govmdpi.com

Role of Epoxidations in Precursor Diversity

A key factor contributing to the structural diversity observed among adociasulfates is the variation in the number and position of epoxidations on the hexaprenyl diphosphate chain of the precursors. researchgate.netnih.gov These epoxidations are thought to occur prior to the cyclization steps. nih.gov The specific pattern of epoxidation on the linear precursor dictates the subsequent cyclization cascade and the resulting polycyclic carbon skeleton of the adociasulfate molecule. researchgate.netnih.gov

Enzymatic Steps in Adociasulfate Biosynthesis

Based on the proposed biogenetic origin, several enzymatic steps are hypothesized to be involved in the biosynthesis of adociasulfates. researchgate.netnih.gov

Aromatic Prenylation

The initial committed step in adociasulfate biosynthesis is likely the aromatic prenylation of the hydroquinone moiety with hexaprenyl diphosphate. nih.govmdpi.com This reaction is catalyzed by a prenyltransferase enzyme. Aromatic prenyltransferases (PTases) are known to generate products similar to the linear adociasulfate precursors. nih.govmdpi.com Enzymes analogous to 4-hydroxybenzoate (B8730719) prenyltransferase (4HB-PTase), involved in ubiquinone biosynthesis, are considered potential candidates for this step. nih.govmdpi.com

Proton-Initiated Cyclization Mechanisms

Following prenylation and epoxidation, the linear hydroquinone hexaprenyl diphosphate precursors undergo proton-initiated cyclization. researchgate.netnih.govnih.gov This process involves a carbocation-mediated cascade that folds the linear terpene chain into the characteristic polycyclic ring system of adociasulfates. nih.gov This type of cyclization is analogous to the reactions catalyzed by squalene-hopene cyclases (SHCs) or related terpene cyclases, although the specific enzyme responsible for adociasulfate cyclization may be an atypical variant found in bacteria. nih.gov The positions of the epoxides on the precursor significantly influence the outcome of this cyclization, leading to diverse carbon skeletons. researchgate.netnih.gov

Sulfation and other Post-Modifications

The final steps in adociasulfate biosynthesis involve post-modifications of the cyclized scaffold, most notably sulfation. researchgate.netnih.govnih.gov Sulfation typically occurs on the hydroquinone moiety. nih.gov In eukaryotes, sulfation is carried out by sulfotransferases (SULTs) using 3′-phosphoadenosine 5′-phosphosulfate (PAPS) as the sulfonate donor. nih.govresearchgate.net While SULTs are less common in bacteria, sulfation has been observed in bacterial secondary metabolism. nih.govresearchgate.net It is possible that sulfation is carried out by a bacterial symbiont associated with the sponge host. nih.gov Other potential post-modifications, such as hydroxylations, may also occur, further contributing to the structural complexity of the adociasulfate family. nih.gov

Hypothetical Gene Cluster Construction and Computational Approaches

Given the complexity of adociasulfates and the challenges in studying their biosynthesis directly in marine sponges, researchers have employed computational approaches and constructed hypothetical gene clusters based on proposed biogenetic pathways. A hypothetical adociasulfate gene cluster has been constructed based on the most probable biosynthetic origin, assuming the pathway resides within a bacterial genome. nih.govresearchgate.netmdpi-res.com This hypothetical cluster includes genes potentially involved directly and indirectly in biosynthesis. mdpi-res.com

Computational docking studies have also been utilized in the broader context of identifying inhibitors of kinesin activity, a known target of Adociasulfate-2. acs.orgchemrxiv.org While these studies focus on the interaction of compounds with the target protein rather than the biosynthesis of this compound itself, they highlight the application of computational methods in research related to this compound. Computational analysis has been used in studies investigating the effects of this compound on kinesin. mdpi.com

Identification of Potential Microbial Symbiont Contributions to Biosynthesis

The structural features of adociasulfates strongly imply a bacterial origin. mdpi.comnih.gov This biogenetic hypothesis is supported by the fact that marine sponges often engage in symbiotic relationships with microorganisms, including bacteria and cyanobacteria, which are known producers of secondary metabolites. mdpi.comresearchgate.netnih.govmdpi.comethz.ch It is possible that a microbial symbiont associated with the sponge host is responsible for the production of adociasulfates. mdpi.com

Research into other marine natural products has shown that sponge-associated microorganisms represent a significant source of bioactive compounds. researchgate.net Metagenomic studies of sponge-associated microbial communities are being utilized to explore the biosynthetic potential of these symbionts and to identify gene clusters responsible for the production of natural products. mdpi.comresearchgate.netnih.gov The discovery of meroterpenoid pathways in marine cyanobacteria, which often live in symbiosis with sponges, further supports the idea that microbial symbionts could be the producers of adociasulfates. mdpi.comnih.gov While a microbial symbiont may produce the core adociasulfate structure, it has been suggested that the sponge host could potentially be responsible for post-modifications, such as sulfation. mdpi-res.com

The study of sponge-microbe associations using modern "omics" tools like metagenomics and metatranscriptomics provides opportunities to understand the biology of these symbioses and the biosynthesis of ecologically relevant natural products, including compounds like this compound. researchgate.net

Chemical Synthesis Strategies of Adociasulfate 2 and Analogs

Total Synthesis Approaches to Adociasulfate-1 and Related Structures

Total synthesis efforts towards Adociasulfate-1, a closely related analog, have been reported, providing insights into potential strategies for accessing the adociasulfate scaffold. These syntheses often involve the construction of the fused ring systems and the introduction of the characteristic functional groups.

Asymmetric Total Synthesis Methodologies

Asymmetric total synthesis methodologies are crucial for obtaining Adociasulfates in their enantiomerically pure forms, which is essential for studying their biological activities accurately. Approaches to asymmetric synthesis of related polycyclic systems, such as aplysistatin (B1665145) and palisadins, have been developed and may offer valuable strategies for Adociasulfate synthesis. nih.govaua.gr For instance, a stereocontrolled method for forming trans-anti cyclogeranyl-oxepene systems has been described, involving stereoselective coupling of a cyclogeranyl tertiary alcohol with an epoxide and subsequent ring-closing metathesis. nih.govaua.gr This method was applied to the synthesis of the AB fragment of Adociasulfate-2. nih.govaua.grresearchgate.net

Key Stereocontrolled Transformations

Achieving precise stereochemical control is paramount in the synthesis of Adociasulfates. Key stereocontrolled transformations employed in the synthesis of related polycyclic natural products that share structural features with Adociasulfates include stereoselective coupling reactions, asymmetric cyclizations, and controlled functionalization of cyclic systems. nih.govaua.gracs.orgacs.org For example, stereoselective epoxide opening by a tertiary alcohol and ring-closing metathesis have been utilized to construct trans-fused cyclogeranyl-oxepenes in a stereocontrolled manner. aua.gr

Synthesis of Core Scaffolds and Advanced Intermediates

Given the complexity of the adociasulfate structure, synthetic efforts often focus on the efficient construction of key core scaffolds and advanced intermediates that can be further elaborated to the final natural product.

Construction of the AB Ring System of this compound

The AB ring system of this compound is a prominent structural feature and a common target in synthetic studies aimed at accessing the complete molecule. A stereocontrolled approach for the synthesis of the AB fragment of this compound has been reported. nih.govaua.grresearchgate.net This method involves the formation of a trans-fused 6,7-ring system, with the stereochemistry dictated by the epoxide used in a stereoselective coupling reaction. nih.govaua.gr

Biomimetic Polyolefin Carbocyclizations in Terpene Synthesis

Biomimetic polyolefin carbocyclizations are powerful strategies in natural product synthesis, particularly for constructing polycyclic terpene and steroid frameworks that are structurally related to the core of Adociasulfates. researchgate.netnih.govscilit.comacs.orgresearchgate.net These reactions mimic the enzymatic cyclization processes found in nature, often initiated by protonation or epoxide opening, leading to the formation of multiple rings and stereocenters in a single cascade. researchgate.netnih.govresearchgate.net While Adociasulfates are merotriterpenoids, the principles of biomimetic polyolefin cyclization are relevant for the construction of their polycyclic core. mdpi.com The cyclization of an epoxysqualene-like precursor has been proposed as a possible biogenetic pathway to adociasulfates. researchgate.netmdpi.com

Development of Synthetic Analogs and Derivatization Strategies

The synthesis of synthetic analogs and the development of derivatization strategies are important for exploring the structure-activity relationships of Adociasulfates and potentially developing compounds with improved properties. mdpi.comuga.eduresearchgate.net Studies have focused on identifying the key structural elements of Adociasulfates necessary for their biological activity, such as the sulfated hydroquinone (B1673460) moiety and the steroidal core. mdpi.comuga.edu Synthetic efforts towards analogs have involved modifying the peripheral functional groups or altering the core scaffold while aiming to retain or enhance desired biological interactions. uga.edu For instance, analogs with variations in the sulfation pattern or modifications of the aromatic ring have been explored. mdpi.comuga.edu

Design Principles for Adociasulfate Analogs

The design of Adociasulfate analogs is driven by the need to obtain compounds with potentially improved pharmacological properties, such as better cell permeability, while retaining or enhancing their biological activity uga.edu. Analogs are often designed to mimic the key structural features of the natural products responsible for their interaction with biological targets, such as the kinesin motor domain uga.edu.

One principle involves simplifying the complex adociasulfate structure while retaining essential functionalities. For instance, proposed analogs have been pared down to core units like a cyclohexyl unit, a steroidal scaffold, and an aryl/anionic moiety uga.edu. The anionic moiety, particularly the sulfate (B86663) group, is considered pivotal for binding with the kinesin motor domain uga.edunih.gov.

Another design principle involves exploring modifications to the existing scaffold to investigate structure-activity relationships (SAR). This can involve altering different parts of the molecule to understand their contribution to binding affinity and inhibitory activity nih.gov. Libraries of compounds based on natural product-derived fragments or scaffolds are being developed to explore biologically relevant chemical space and discover new bioactive molecules whiterose.ac.uk.

Functionalization and Modification of Adociasulfate Scaffolds

Functionalization and modification of adociasulfate scaffolds are crucial for synthesizing analogs and probing their biological activities. This involves introducing or altering functional groups on the core structure.

One area of modification involves the sulfation of the hydroquinone moiety, which is the final step in the proposed biosynthesis of adociasulfates nih.gov. Synthetic strategies need to incorporate methods for selectively introducing or modifying sulfate groups.

Modifications can also target other parts of the adociasulfate scaffold, such as the polycyclic system or the side chains, to generate structural diversity. For example, attempts have been made to functionalize commercial steroids to serve as scaffolds for adociasulfate analogs uga.edu. The introduction of different substituents or the alteration of existing ones can lead to analogs with varied properties nih.gov.

Detailed research findings on specific functionalization or modification reactions applied to adociasulfate scaffolds are often described within the context of analog synthesis. For example, studies on stereocontrolled approaches to construct the fused ring systems highlight specific reactions like stereoselective coupling and ring-closing metathesis used for functionalizing the cyclogeranyl and epoxide precursors nih.gov.

Challenges and Advancements in Adociasulfate Synthetic Chemistry

The synthesis of this compound and its analogs faces several challenges. The structural complexity, including multiple stereocenters and sensitive functional groups like sulfates, makes total synthesis demanding uga.edunih.gov. Achieving high stereoselectivity and regioselectivity in key steps is crucial.

Another challenge lies in the potential volatility of intermediates and difficulties in work-up and purification, which can also contribute to low yields uga.edu.

Advancements in synthetic chemistry, particularly in areas like asymmetric synthesis, stereocontrolled reactions, and biomimetic approaches, are helping to address these challenges nih.govnih.govacs.org. Developing shorter and more efficient synthetic routes is a key goal uga.edu.

The use of advanced techniques and methodologies in organic synthesis, such as novel stereocontrolled methods for constructing complex ring systems, represents an advancement in the field nih.govaua.gr. Research into biomimetic cyclizations also contributes to developing new strategies for assembling the adociasulfate scaffold nih.govacs.org.

Furthermore, the design and synthesis of simplified analogs with comparable bioactivity through shorter routes are considered advancements, as they can provide more accessible compounds for biological research uga.edu. The integration of computational tools in synthesis design is also an emerging area that could potentially aid in the synthesis of complex molecules like adociasulfates frontiersin.org.

Molecular Mechanisms of Action of Adociasulfate 2

Kinesin Motor Protein Inhibition

Adociasulfate-2 exerts its inhibitory effect on kinesin motor proteins through a mechanism that involves competing with microtubules for binding to the kinesin motor domain. pnas.orgresearchgate.netrsc.orgpnas.orgresearchgate.netacs.orgaacrjournals.orgresearchgate.net This mode of action is considered unique among most kinesin inhibitors. pnas.orgrsc.orgaacrjournals.orgucl.ac.ukuga.edu

A key aspect of this compound's mechanism is its ability to compete directly with microtubules for binding to the kinesin motor domain. pnas.orgresearchgate.netaacrjournals.orgucl.ac.ukmdpi.comtci-chemical-trading.comnih.govacs.org This competitive inhibition with microtubules has been demonstrated through kinetic studies, where the inhibition can be reversed by increasing the concentration of microtubules. researchgate.net The apparent Michaelis constant (Km) for microtubules has been shown to depend linearly on the concentration of AS-2, with an inhibition constant (Ki) of approximately 0.8 µM for conventional kinesin. researchgate.net

This compound significantly impacts the ATPase activity of kinesin, particularly the microtubule-stimulated rate. It inhibits the microtubule-stimulated ATPase activity of kinesin. pnas.orgrsc.orgpnas.orgresearchgate.netacs.org For example, AS-2 inhibits both basal and microtubule-stimulated ATPase activities of CENP-E and Eg5. acs.orgnih.gov The IC50 values for this inhibition vary depending on the specific kinesin and the presence of microtubules. acs.orgnih.gov

The following table summarizes reported IC50 values for AS-2 against the ATPase activity of CENP-E and Eg5:

| Kinesin | ATPase Activity | IC50 (µM) | Source |

| CENP-E | Basal | 8.6 | acs.orgnih.gov |

| CENP-E | MT-Stimulated | 1.3 | acs.orgnih.gov |

| Eg5 | Basal | 3.5 | acs.orgnih.gov |

| Eg5 | MT-Stimulated | 5.3 | acs.orgnih.gov |

In contrast to its inhibitory effect on microtubule-stimulated activity, AS-2 has minor effects on or can even stimulate the basal, non-microtubule-stimulated kinesin ATPase rate at certain concentrations. researchgate.netacs.org Concentrations of AS-2 up to 136 µM have been reported to stimulate the basal ATPase rate of conventional kinesin from approximately 0.01/s to 0.06/s. researchgate.net Binding of AS-2 to CENP-E has also been shown to stimulate ADP release from the nucleotide-binding pocket. researchgate.netacs.orgnih.gov

This compound has been observed to severely inhibit the processive motion of kinesin along microtubules. pnas.orgrsc.orgpnas.org Single-molecule studies have shown that in the presence of adociasulfates, kinesin stepping along microtubules is significantly reduced, often below detectable levels. pnas.orgresearchgate.net

Impact on Kinesin ATPase Activity (Basal and Microtubule-Stimulated)

Identification of Kinesin Binding Regions

This compound has proven to be a valuable tool for identifying and mapping the microtubule-binding region of kinesin motor proteins. researchgate.netrsc.orgacs.orgnih.govacs.orgnih.govresearchgate.net Its unique mechanism of competing with microtubules for binding allows researchers to probe the specific areas on the kinesin motor domain that interact with the microtubule track. rsc.orgacs.orgnih.gov

Using this compound as a probe, researchers have mapped the microtubule interface of human mitotic kinesins such as CENP-E and Eg5. rsc.orgacs.orgnih.gov Techniques like hydrogen/deuterium exchange coupled with mass spectrometry have been employed to identify regions on the kinesin motor domain whose solvent accessibility changes upon binding to AS-2. acs.orgnih.gov

In the case of CENP-E, the formation of a complex with AS-2 leads to decreased solvent accessibility of three neighboring peptides on the same face of the protein. acs.orgnih.gov This region is deduced to be the site of microtubule attachment. acs.orgnih.gov Specific secondary structure elements identified as constituting the main microtubule interface of the CENP-E motor domain include loop L11, helix α4, loop L12, helix α5, loop L8, and strand β5. acs.orgnih.gov

Similarly, for Eg5, studies with AS-2 have identified a region of increased solvent accessibility that corresponds to the microtubule interface. rsc.orgacs.orgnih.gov These findings indicate that AS-2 binds to the putative microtubule-binding site, a region distinct from where inhibitors like monastrol (B14932) and other known Eg5 inhibitors bind. rsc.org

Hydrogen/Deuterium Exchange Mass Spectrometry for Binding Site Analysis

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) has been employed to investigate the binding site of this compound on kinesins. nih.govacs.org This technique measures changes in solvent accessibility of protein regions upon ligand binding, providing insights into the binding interface. biorxiv.orgbiorxiv.orgresearchgate.net Studies utilizing HDX-MS with this compound and human mitotic kinesins, such as CENP-E and Eg5, have revealed that AS-2 binding decreases the solvent accessibility of specific peptide regions within the kinesin motor domain. nih.govacs.org These protected regions correspond to the microtubule-binding interface of the kinesin motor. nih.govacs.org

Role of Specific Kinesin Domains (e.g., Loop L11, Helix α4, Loop L12, Helix α5, Loop L8, Strand β5)

HDX-MS analysis, in conjunction with other structural data, has helped pinpoint the specific kinesin domains involved in this compound binding. The formation of the kinesin/AS-2 complex has been shown to decrease solvent accessibility in regions corresponding to Loop L11, Helix α4, Loop L12, Helix α5, Loop L8, and Strand β5 within the motor domain. nih.govacs.org These elements collectively constitute a significant portion of the main microtubule-binding interface of the kinesin motor domain. nih.govacs.orgcolostate.edu Helix α4, also known as the relay helix, is a key element in microtubule binding and is positioned at the tubulin intradimer interface. mdpi.comelifesciences.org Loop L11 is also crucial for microtubule binding and is implicated in sensing the nucleotide state of the kinesin. colostate.edu Loops L8 and L12 are also known to play conserved roles in microtubule binding. mdpi.comelifesciences.org The protection observed in these regions upon AS-2 binding strongly suggests that this compound directly interacts with and occludes these critical microtubule-binding elements. nih.govacs.org

Kinesin Specificity and Selectivity Profiling

This compound has been characterized for its specificity and selectivity across various members of the kinesin superfamily. While initially described as a potent inhibitor of conventional kinesin, further studies have shown that AS-2 is a relatively non-specific kinesin inhibitor. researchgate.netnih.govacs.orgmdpi.com

Inhibition Across Kinesin Superfamily Members (e.g., KHC, MPP1, MKLP1, RabK6, KIFC1, KIFC3, CENP-E, Eg5)

This compound has been shown to inhibit the activity of several kinesin superfamily members. These include KHC (conventional kinesin heavy chain), MPP1, MKLP1 (KIF23), RabK6, KIFC1, KIFC3, CENP-E, and Eg5 (KIF11). researchgate.netnih.govacs.orgmdpi.com This broad inhibitory profile across different kinesin families highlights that AS-2 targets a conserved region involved in microtubule binding, which is present in the motor domains of many kinesins. researchgate.netacs.org

Differentiated Inhibition of Mitotic and Non-Mitotic Kinesins

Despite its broad inhibition profile, studies have indicated that this compound may exhibit differentiated inhibition between mitotic and non-mitotic kinesins. pnas.orgpnas.orgnih.gov Some research suggests that adociasulfates inhibit kinesin-1 (a non-mitotic kinesin) and kinesin-5 (a mitotic kinesin, e.g., Eg5) families to a significantly different extent. pnas.orgpnas.orgnih.gov While AS-2 inhibits several kinesins, some findings suggest a higher inhibitory effect for conventional kinesins compared to mitotic kinesins. science.gov This differential inhibition, although not absolute specificity, suggests potential variations in the microtubule-binding interfaces or regulatory mechanisms between these kinesin classes that influence their interaction with AS-2.

Mechanistic Clarifications on Inhibition Mode

The precise mechanism by which this compound inhibits kinesin activity has been a subject of investigation, particularly regarding whether it acts as a classical 1:1 inhibitor or through aggregation.

Re-evaluation of Aggregation Hypothesis vs. 1:1 Interaction

Initially, there was a report suggesting that large aggregates of this compound, rather than individual molecules, were responsible for kinesin inhibition by mimicking the negatively charged microtubule surface. nih.govpnas.orgresearchgate.netacs.orgnih.gov This aggregation hypothesis proposed that these rod-like aggregates complexed with kinesin, thereby inhibiting its ATPase activity. acs.orgnih.govmpi-cbg.de

Biophysical Characterization of Adociasulfate-Kinesin Interactions

This compound functions as a unique inhibitor of kinesin motor proteins by competing with microtubules for binding to the kinesin molecule rsc.orgresearchgate.net. Kinesins are crucial molecular motors responsible for intracellular transport along microtubules, coupling ATP hydrolysis to directed movement pnas.orgnih.gov. AS-2 binds to kinesin, interfering with its ability to bind to microtubules, while having only minor effects on nucleotide interactions rsc.org. This mechanism distinguishes adociasulfates from many other kinesin inhibitors that may target ATP binding or function as allosteric inhibitors pnas.orgoup.com.

Early studies suggested that the inhibitory action of AS-2 might involve the formation of rod-like aggregates that mimic microtubules and complex with kinesin, inhibiting its ATPase activity nih.gov. However, more recent single-molecule biophysical measurements using adociasulfate derivatives like AS-13 and AS-14 suggest that kinesin inhibition is likely a 1:1 interaction and does not necessarily involve the formation of large aggregates pnas.orgpnas.org. These studies utilized techniques such as in vitro motility assays and bead diffusion assays, which showed no signs of free-floating or bead-bound adociasulfate aggregates in the presence of the compounds pnas.orgpnas.org.

This compound has been shown to be a non-specific kinesin inhibitor, targeting several members of the kinesin superfamily, including KHC, MPP1, MKLP1, RabK6, KIFC1, KIFC3, CENP-E, and Eg5 nih.gov. Research using hydrogen/deuterium exchange coupled with mass spectrometry has provided insights into the binding site of AS-2 on kinesins. For instance, in studies with human mitotic kinesins CENP-E and Eg5, the formation of the CENP-E/AS-2 complex decreased the solvent accessibility of specific peptides on the same face of CENP-E, indicating this as the potential microtubule attachment site nih.govacs.org. This region includes structural elements such as loop L11, helix α4, loop L12, helix α5, loop L8, and strand β5 in the CENP-E motor domain nih.govacs.org.

Biophysical characterization has also included the determination of inhibitory concentrations (IC50) and inhibition constants (Ki) for AS-2 against the ATPase activity of different kinesins. For CENP-E, AS-2 inhibits basal and microtubule-stimulated ATPase activities with IC50 values of 8.6 μM and 1.3 μM, respectively, and is a microtubule-competitive inhibitor with a Ki of 0.35 μM nih.govacs.org. For Eg5, the IC50 values for basal and microtubule-stimulated ATPase activities are 3.5 μM and 5.3 μM, respectively nih.govacs.org.

The following table summarizes some reported inhibitory data for this compound on kinesin ATPase activity:

| Kinesin Target | ATPase Activity Inhibition Type | IC50 (Basal) | IC50 (MT-Stimulated) | Ki (MT-Competitive) | Reference |

| CENP-E | Inhibition | 8.6 μM | 1.3 μM | 0.35 μM | nih.govacs.org |

| Eg5 | Inhibition | 3.5 μM | 5.3 μM | Not Reported | nih.govacs.org |

Other Reported Biological Activities

Beyond its well-characterized effects on kinesin motor proteins, this compound has also been reported to exhibit other biological activities. nih.gov

Inhibition of H+-ATPases

Adociasulfates, including AS-2, have been shown to specifically inhibit H+-ATPase proton pump enzymes rsc.orgpnas.org. H+-ATPases are crucial for various cellular processes, including maintaining pH homeostasis and driving transport across membranes in organisms like fungi and plants nih.govfrontiersin.org. The inhibitory activity of adociasulfates on H+-ATPases has been linked to the presence of their sulfate (B86663) group(s) rsc.orgpnas.org. While the detailed biophysical characterization of AS-2's interaction with H+-ATPases is less extensively documented compared to its interaction with kinesins in the provided sources, its inhibitory effect on these proton pumps has been noted as a significant biological activity rsc.orgpnas.org.

Antimicrobial Activities

This compound has also been reported to possess antimicrobial activities escholarship.org. While the specific mechanisms underlying its antimicrobial effects are not detailed in the provided search results, this activity adds to the spectrum of biological properties attributed to this marine natural product. escholarship.org

Structure Activity Relationship Sar Studies of Adociasulfates

Influence of Sulfate (B86663) Moieties on Activity

The sulfate groups present in adociasulfate-2 and other adociasulfates have been investigated for their contribution to biological activity. Research indicates varying degrees of importance for the sulfate moieties depending on their position on the molecule.

Contribution of 2'-Sulfate Group

Studies have shown that the sulfate group at the 2' position of the adociasulfate structure does not appear to contribute significantly to its observed activity, specifically in the context of kinesin inhibition. 155.101.6nih.gov

Impact of 5'-Sulfate Group Substitution

The sulfate group at the 5' position has been found to be more amenable to substitution without a substantial loss of activity. For instance, replacing the 5'-sulfate group with a glycolic acid moiety, as seen in adociasulfate-10, results in a compound with comparable kinesin inhibitory activity to this compound. 155.101.6nih.govresearchgate.net This suggests that the negative charge provided by the sulfate group at this position, or perhaps the ability to accommodate a negatively charged or polar functional group, is important for maintaining activity, rather than the sulfate group itself being strictly required.

Role of the Benzylated Sterol-like Core

A key structural feature identified across many of the most potent adociasulfate inhibitors of kinesin is the presence of a modified steroid core coupled to a benzene (B151609) ring, often referred to as the benzylated sterol core. This structural motif is considered likely responsible for the observed kinesin inhibitory activity among the adociasulfates. 155.101.6nih.gov Its consistent presence in active compounds suggests it plays a critical role in the interaction with the biological target, kinesin.

Comparative Analysis with Other Adociasulfate Family Members (e.g., AS-10, AS-13, AS-14)

Comparative studies with other members of the adociasulfate family have provided insights into the SAR. This compound shares significant structural similarity with compounds like adociasulfate-10, adociasulfate-13, and adociasulfate-14, and these compounds also exhibit potent inhibition of microtubule-stimulated ATPase activity of kinesins. 155.101.6nih.gov The similar activities observed between this compound and Adociasulfate-10, despite the substitution of a sulfate with a glycolic acid in AS-10, further supports the findings regarding the impact of the 5'-sulfate substitution. 155.101.6nih.govresearchgate.net Adociasulfate-13 and Adociasulfate-14 have also been shown to inhibit kinesin microtubule binding and processive motion. 155.101.6

Adociasulfate 2 As a Chemical Probe in Cellular Biology Research

Utility in Dissecting Kinesin Function in Cell Biology

Kinesin superfamily members are essential molecular motors involved in a wide array of cellular functions, including mitotic and meiotic spindle organization, chromosome segregation, and intracellular transport of organelles and vesicles. nih.govacs.org Adociasulfate-2 acts as an inhibitor of kinesin activity by targeting its motor domain and interfering with microtubule binding. nih.govrsc.org This competitive inhibition mechanism allows researchers to perturb kinesin function specifically and investigate the downstream consequences in living cells. rsc.orgresearchgate.netmdpi.com

Studies have shown that AS-2 can inhibit the ATPase activity of various kinesin superfamily members, including conventional kinesin (KHC), MPP1, MKLP1, RabK6, KIFC1, KIFC3, CENP-E, and Eg5. acs.orgmdpi.comnih.gov The inhibition is thought to occur because AS-2 binds to the putative microtubule-binding site on the kinesin motor domain. rsc.orgacs.org While early studies suggested AS-2 might form aggregates that mimic microtubules, more recent research indicates that adociasulfates likely bind to kinesin in a 1:1 interaction. mdpi.comacs.orgpnas.org

The differential sensitivity of various kinesin family members to AS-2 makes it a useful tool for distinguishing their roles. For instance, AS-2 inhibits mitotic kinesins like Eg5 and CENP-E, albeit to a potentially different extent compared to kinesin-1 motors. researchgate.netacs.org This property allows for investigations into the specific contributions of different kinesins to processes like spindle formation and chromosome segregation.

Data on the inhibition of different kinesins by AS-2 can be summarized as follows:

| Kinesin Family Member | IC₅₀ (Basal ATPase) | IC₅₀ (MT-Stimulated ATPase) | Kᵢ (MT-Competitive) |

| CENP-E | 8.6 μM acs.org | 1.3 μM acs.org | 0.35 μM acs.org |

| Eg5 | 3.5 μM acs.org | 5.3 μM acs.org | Not specified acs.org |

| KHC | Not specified | Inhibited mdpi.com | Inhibited mdpi.com |

| MPP1 | Not specified | Inhibited acs.org | Not specified acs.org |

| MKLP1 | Not specified | Inhibited acs.org | Not specified acs.org |

| RabK6 | Not specified | Inhibited acs.org | Not specified acs.org |

| KIFC1 | Not specified | Inhibited acs.org | Not specified acs.org |

| KIFC3 | Not specified | Inhibited acs.org | Not specified acs.org |

Note: IC₅₀ values represent the half-maximal inhibitory concentration, and Kᵢ represents the inhibition constant.

Applications in Studying Intracellular Transport and Organization

Kinesin motors are fundamental to intracellular transport, moving various cargoes such as organelles, vesicles, and mRNA along microtubule tracks. nih.govacs.org By inhibiting kinesin activity, this compound serves as a probe to study the mechanisms and significance of this transport in maintaining cellular organization. nih.govacs.org

The ability of AS-2 to block kinesin-dependent motility allows researchers to observe the impact on the distribution and movement of intracellular components. This can help in identifying which specific transport processes are mediated by kinesins and how their disruption affects cellular architecture and function.

Investigations into Cytoskeletal Filaments Transport in Axons

Axons, the long projections of neurons, rely heavily on efficient microtubule-based transport for the delivery of essential components from the cell body to the synapse. uga.edu This includes the transport of cytoskeletal filaments, which are crucial for maintaining axonal structure and function. nih.gov

This compound has been utilized to investigate the role of kinesin motor proteins in the transport of cytoskeletal filaments, such as neurofilaments, within axons. mdpi.commolbiolcell.org Studies using AS-2 have indicated a specific role for kinesins in mediating the motility of neurofilaments along microtubules. molbiolcell.org By disrupting kinesin activity with AS-2, researchers can gain insights into the mechanisms and motor proteins responsible for the dynamic transport of these vital axonal components.

Probing Spatio-Temporal Control of Gene Expression

The precise localization of mRNA and proteins is critical for the spatio-temporal control of gene expression within cells, particularly in polarized cells like neurons. Kinesin motors are involved in the transport of mRNA granules to specific cellular locations, influencing local protein synthesis. uga.edu

This compound has been used to explore the role of kinesin motor proteins in the intracellular spatio-temporal control of gene expression, specifically via the transport of synapse-specific mRNAs. mdpi.com By inhibiting kinesin-mediated mRNA transport, AS-2 can help elucidate how the targeted delivery of genetic material contributes to localized protein synthesis and the establishment of cellular asymmetry and function.

Tools for Investigating Microtubule-Binding Proteins Beyond Kinesins

While primarily known as a kinesin inhibitor, this compound has also shown affinity for non-kinesin microtubule-binding sites. researchgate.net This property suggests its potential as a probe for investigating other proteins that interact with microtubules.

Microtubule-binding proteins (MAPs) play diverse roles in regulating microtubule dynamics, stability, and interactions with other cellular components. researchgate.net The ability of adociasulfates to interact with microtubule-binding sites beyond those on kinesins opens up possibilities for using these compounds to study the function and interaction of other MAPs. This could involve investigating how AS-2 binding affects the association or activity of non-kinesin proteins that interact with the microtubule lattice.

Future Research Directions and Translational Challenges

Elucidation of Complete Biosynthetic Pathways and Enzymology

A significant challenge lies in fully elucidating the complete biosynthetic pathway of adociasulfate-2. Adociasulfates are considered meroterpenoids, natural products of mixed biosynthetic origins that are partially derived from terpenoids. researchgate.netub.ac.id Structural analysis suggests that adociasulfates are derived from hydroquinone (B1673460) hexaprenyl diphosphate (B83284) precursors, with variations in epoxidation patterns leading to different carbon skeletons. researchgate.net Proton-initiated cyclization of these precursors is proposed to yield the diverse carbon skeletons observed in sponge merotriterpenoids. researchgate.net

Consideration of the enzymes potentially involved in the proposed biosynthetic route suggests a bacterial origin. researchgate.netdntb.gov.ua Constructing a hypothetical gene cluster has been proposed as a strategy to facilitate the discovery of the authentic pathway from the sponge metagenome. researchgate.net Enzymes play a crucial role in biosynthesis, catalyzing complex transformations. beilstein-journals.org Understanding the specific enzymes and enzymatic steps involved in the sulfation and modification of the terpene and hydroquinone moieties in the adociasulfate pathway is essential. researchgate.netdntb.gov.ua Such knowledge would not only provide insights into the natural production of these compounds but also potentially open avenues for biotechnological production or enzymatic synthesis approaches.

Advancements in Practical and Sustainable Chemical Synthesis

The limited accessibility of adociasulfates from their natural marine sponge sources presents a significant hurdle for research and potential development. researchgate.net Therefore, advancements in practical and sustainable chemical synthesis methods are crucial. Traditional chemical processes often involve hazardous substances and resource-intensive steps. Green chemistry principles, which emphasize minimizing hazardous substances, reducing energy consumption, and producing less waste, are highly relevant to the synthesis of complex natural products like this compound. researchgate.net

Developing efficient synthetic routes with high atom economy, utilizing greener solvents, and employing advanced catalytic processes are key areas for future research in this compound synthesis. researchgate.netscitechdaily.com Strategies such as multi-component reactions, cascade reactions, and retrosynthetic analysis can help streamline synthesis and improve atom efficiency. Recent advancements in catalysis, including the use of transition metal catalysts and organocatalysis, offer potential for more efficient and selective transformations required for this compound synthesis. researchgate.net Research into using renewable feedstocks and alternative energy sources, such as light or electric energy for radical reactions, could further enhance the sustainability of synthetic approaches. scitechdaily.comgreencatalysis.jp

Rational Design of More Potent and Selective Adociasulfate Analogs

This compound is known as a non-specific kinesin antagonist, capable of inhibiting multiple kinesins. mdpi.com While this broad activity can be useful for certain research applications, the rational design of more potent and selective adociasulfate analogs is desirable for both therapeutic development and as refined biological probes. pnas.orgucl.ac.uk Understanding the structure-activity relationships (SAR) of adociasulfates is fundamental to this effort. acs.org

Future research should focus on identifying the key structural features of this compound responsible for its kinesin inhibitory activity and exploring how modifications to the molecule influence potency and specificity towards different kinesin isoforms. pnas.orguga.edu Computational approaches, such as molecular docking and structure-based drug design techniques, can play a significant role in predicting the binding modes of adociasulfate analogs and guiding the synthesis of novel compounds with improved properties. ucl.ac.ukacs.orgnih.gov The observation that substituting a sulfate (B86663) group with a glycolic acid moiety in adociasulfates can maintain kinesin inhibition suggests that exploring alternative functional groups could lead to analogs with enhanced drug-like properties. pnas.org

Deeper Exploration of Kinesin Isoform Specificity and Binding Dynamics

This compound inhibits kinesins by competing with microtubules for binding to the motor domain. pnas.orgaacrjournals.orgnih.gov While it is known to inhibit several members of the kinesin superfamily, including KHC, MPP1, MKLP1, RabK6, KIFC1, KIFC3, CENP-E, and Eg5, the extent of inhibition can vary significantly between different kinesin-1 and kinesin-5 family motors. pnas.orgnih.govmdpi.com A deeper exploration of the specificity and binding dynamics of this compound and its analogs across a wider range of kinesin isoforms is needed.

Research should aim to precisely quantify the binding affinities and inhibition kinetics of this compound for individual kinesin motor proteins. Techniques such as hydrogen/deuterium exchange coupled with mass spectrometry have been used to identify the microtubule interface region on kinesins where AS-2 binds. nih.gov Further studies utilizing advanced biophysical techniques, such as single-molecule experiments, can provide detailed insights into how this compound affects the conformational changes and processive motion of different kinesins along microtubules. pnas.orgresearchgate.net Understanding the subtle differences in the microtubule-binding sites of various kinesin isoforms will be crucial for the rational design of selective inhibitors. researchgate.netresearchgate.net

Expanding Applications as Molecular Probes for Diverse Cellular Processes

The unique mechanism of action of this compound, interfering with kinesin-microtubule binding, makes it a valuable tool for studying kinesin function in cell biology. pnas.orgresearchgate.net Future research can expand its applications as a molecular probe for diverse cellular processes mediated by kinesins.

Q & A

Advanced Research Question

- Use in vitro reconstitution assays with purified kinesin and microtubules to isolate AS-2’s direct effects.

- Incorporate fluorescently tagged vesicles in live-cell imaging to track transport disruptions.

- Control for off-target aggregation effects by including non-inhibitory sulfated compounds as negative controls .

What structural features of this compound are critical for its activity, and how can they be optimized?

Advanced Research Question

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified sulfate groups or hydrophobic regions.

- Assess inhibitory potency using ATPase activity assays and correlate with TEM-based aggregate stability.

- Computational modeling (e.g., molecular docking) can predict interactions between AS-2 analogs and kinesin’s microtubule-binding domain .

How does this compound’s selectivity for specific kinesin isoforms compare to synthetic inhibitors?

Advanced Research Question

- Conduct comparative inhibition assays across kinesin isoforms (e.g., KIF5B vs. KIFC1).

- Use isoform-specific antibodies in pull-down experiments to quantify AS-2 binding.

- Cross-validate with synthetic inhibitors (e.g., monastrol) to identify unique selectivity profiles .

What challenges arise when translating this compound’s in vitro activity to in vivo models?

Advanced Research Question

- Address poor bioavailability by testing AS-2 derivatives with enhanced membrane permeability.

- Monitor aggregation stability in physiological buffers using DLS.

- Use knockout models (e.g., kinesin-deficient cells) to confirm on-target effects in vivo .

How can researchers validate the reproducibility of this compound’s effects across independent studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.